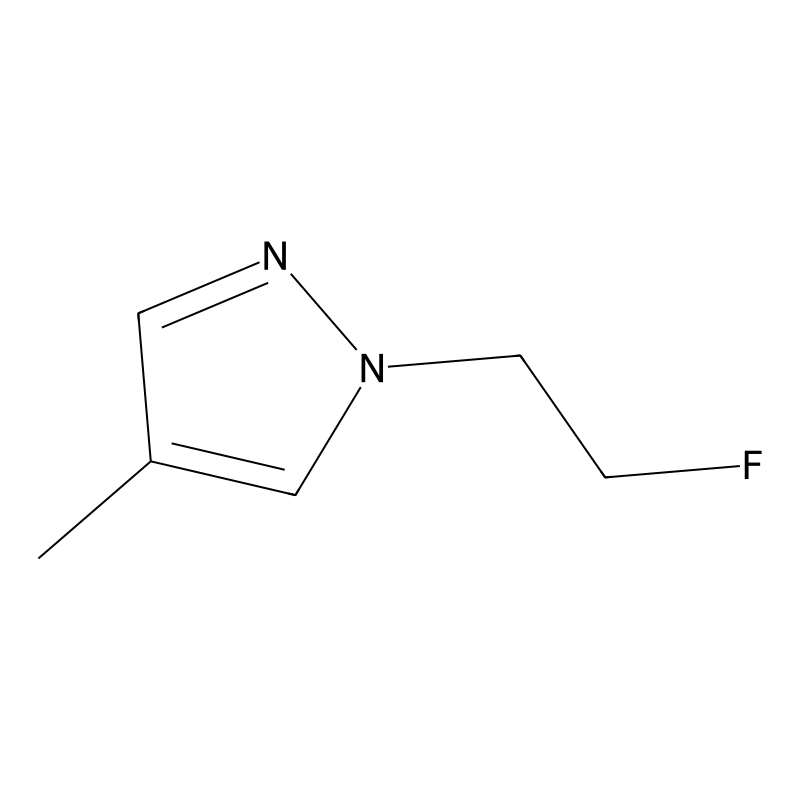

1-(2-fluoroethyl)-4-methyl-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2-fluoroethyl)-4-methyl-1H-pyrazole is an organic compound belonging to the pyrazole class, which consists of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a fluoroethyl substituent and a methyl group on the pyrazole ring, contributing to its unique chemical properties. The presence of the fluoroethyl group enhances lipophilicity and biological activity, making this compound a subject of interest in medicinal chemistry and material science.

- Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, resulting in oxidized derivatives.

- Reduction: Reduction can be performed with lithium aluminum hydride or sodium borohydride, targeting specific functional groups within the molecule.

- Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions with amines or thiols, leading to the formation of new derivatives.

These reactions are typically conducted in organic solvents such as dimethylformamide or dichloromethane, often utilizing catalysts like palladium on carbon for hydrogenation processes.

Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. The biological activity of 1-(2-fluoroethyl)-4-methyl-1H-pyrazole may be attributed to its ability to interact with various biological targets. The fluoroethyl group enhances its membrane permeability, potentially increasing bioavailability and efficacy in biological systems . Specific studies have shown that pyrazole derivatives can modulate enzyme activity and receptor interactions, contributing to their therapeutic potential .

The synthesis of 1-(2-fluoroethyl)-4-methyl-1H-pyrazole can be achieved through several methods:

- Nucleophilic Substitution: A common method involves reacting 4-methyl-1H-pyrazole with 2-fluoroethyl bromide in the presence of a base like sodium hydride in dimethylformamide. This reaction proceeds via nucleophilic substitution, yielding the desired product.

- Alternative Routes: Other synthetic approaches may include the use of different electrophiles or coupling reactions involving hydrazines and carbonyl compounds under controlled conditions .

These methods may be optimized for large-scale production using continuous flow reactors to enhance yield and purity.

1-(2-fluoroethyl)-4-methyl-1H-pyrazole has potential applications across various fields:

- Medicinal Chemistry: Due to its biological activity, this compound could serve as a lead structure for developing new pharmaceuticals targeting inflammation or cancer.

- Material Science: Its unique chemical properties may also find applications in developing advanced materials or agrochemicals.

- Research Tools: This compound can be utilized in biochemical assays to study pyrazole-related pathways and mechanisms .

Studies on the interaction of 1-(2-fluoroethyl)-4-methyl-1H-pyrazole with biological targets reveal insights into its mechanism of action. The fluoroethyl group enhances interaction with lipid membranes, facilitating cellular uptake. Additionally, the compound may interact with specific receptors or enzymes, influencing their activity and leading to observable biological effects. Research indicates that modifications to the pyrazole structure can significantly alter its interaction profile and efficacy .

Several compounds share structural similarities with 1-(2-fluoroethyl)-4-methyl-1H-pyrazole, each exhibiting unique properties:

The uniqueness of 1-(2-fluoroethyl)-4-methyl-1H-pyrazole lies in its specific combination of substituents, which imparts distinct properties suitable for various research and industrial applications. Its potential as a lead compound for drug development highlights its importance within the pyrazole family.